molecular formula C13H11FN4OS B12136019 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12136019
M. Wt: 290.32 g/mol
InChI Key: YNYXHOVTRBCWQH-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-fluorobenzyl chloride with 3-(2-furyl)-1,2,4-triazole-4-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and furyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide
  • 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

Uniqueness

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl and furyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11FN4OS

Molecular Weight

290.32 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11FN4OS/c14-10-5-2-1-4-9(10)8-20-13-17-16-12(18(13)15)11-6-3-7-19-11/h1-7H,8,15H2

InChI Key

YNYXHOVTRBCWQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CO3)F

Origin of Product

United States

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